![molecular formula C13H13NO3 B5880495 (2-hydroxy-7-methyl-3-quinolinyl)methyl acetate](/img/structure/B5880495.png)
(2-hydroxy-7-methyl-3-quinolinyl)methyl acetate
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Overview
Description
“(2-hydroxy-7-methyl-3-quinolinyl)methyl acetate” is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Synthesis Analysis
There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl .Scientific Research Applications
Antifungal Applications
Quinoline derivatives have been found to exhibit antifungal properties . This makes them useful in the development of new drugs for treating fungal infections.
Anti-inflammatory Applications
Quinoline derivatives also have anti-inflammatory properties . They can be used in the development of drugs for treating conditions characterized by inflammation.
Anti-Diabetes Applications
Quinoline derivatives have been found to have anti-diabetes properties . They can be used in the development of drugs for managing diabetes.
Anti-Alzheimer’s Disease Applications
Quinoline derivatives have shown potential in the treatment of Alzheimer’s disease . They can be used in the development of drugs for managing this neurodegenerative disorder.
Antioxidant Applications
Quinoline derivatives have antioxidant properties . They can be used in the development of drugs for managing conditions characterized by oxidative stress.
Diuretic Applications
Quinoline derivatives have diuretic properties . They can be used in the development of drugs for managing conditions that require increased urine production.
Anticancer Applications
Quinoline derivatives have been found to have anticancer properties . They can inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Antimalarial Applications
Quinoline derivatives have been found to have antimalarial properties . They can be used in the development of drugs for managing malaria.
Mechanism of Action
Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative . Several publications over the last few decades have specified various methods of synthesis . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” .
Future Directions
Quinoline is one of the most common nitrogen-containing heterocycles owing to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety which are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance amongst others .
properties
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-10-6-11(7-17-9(2)15)13(16)14-12(10)5-8/h3-6H,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXWOIORFMMGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl acetate |
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